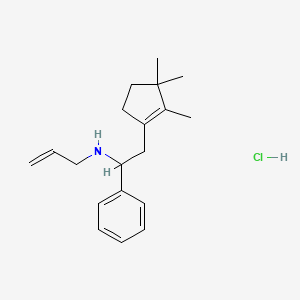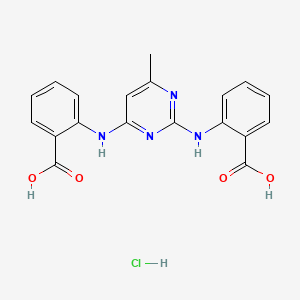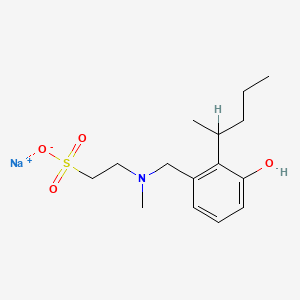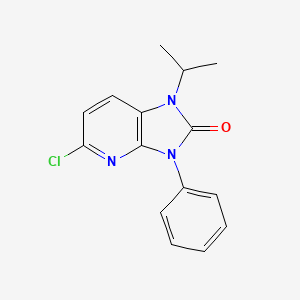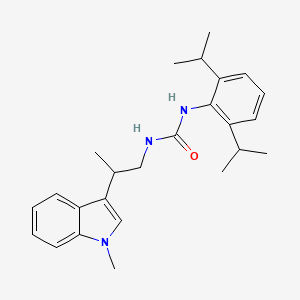
N,N-Dimethyl-2-((alpha-(5,6,7,8-tetrahydro-2-naphthyl)benzyl)oxy)ethylamine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
- is a complex organic compound with the following chemical formula:
- It belongs to the class of terpenoids and is also known as γ-Eudesmol .
- The compound features a bicyclic structure, combining a naphthalene ring system with an alcohol functional group.
N,N-Dimethyl-2-((alpha-(5,6,7,8-tetrahydro-2-naphthyl)benzyl)oxy)ethylamine hydrochloride: C15H26O⋅HCl
.Vorbereitungsmethoden
Synthetic Routes: The synthesis of γ-Eudesmol involves several steps. One common approach starts with the cyclization of ) with . This reaction yields , which serves as an intermediate.
Reaction Conditions: The cyclization typically occurs under acidic conditions, using a Lewis acid catalyst such as .
Industrial Production: While γ-Eudesmol is not produced industrially on a large scale, it can be synthesized in the laboratory using the above method.
Analyse Chemischer Reaktionen
Reactivity: γ-Eudesmol is relatively stable but can undergo various reactions
Common Reagents and Conditions: Reagents like , , and are used for oxidation and reduction.
Major Products: The major products depend on the specific reaction conditions, but they include the ketone and alcohol forms of γ-Eudesmol.
Wissenschaftliche Forschungsanwendungen
Chemistry: γ-Eudesmol is studied for its unique structure and reactivity. Researchers explore its potential as a building block for more complex molecules.
Biology: It exhibits moderate antibacterial and antifungal properties, making it relevant for natural product-based drug discovery.
Medicine: While not a drug itself, γ-Eudesmol’s derivatives may have therapeutic applications.
Industry: Its fragrance and flavor properties find use in perfumery and cosmetics.
Wirkmechanismus
- The exact mechanism of γ-Eudesmol’s effects is not fully elucidated.
- It likely interacts with cellular receptors or enzymes, influencing signaling pathways.
- Further research is needed to understand its precise mode of action.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds:
Eigenschaften
CAS-Nummer |
110050-07-2 |
|---|---|
Molekularformel |
C21H28ClNO |
Molekulargewicht |
345.9 g/mol |
IUPAC-Name |
N,N-dimethyl-2-[phenyl(5,6,7,8-tetrahydronaphthalen-2-yl)methoxy]ethanamine;hydrochloride |
InChI |
InChI=1S/C21H27NO.ClH/c1-22(2)14-15-23-21(18-9-4-3-5-10-18)20-13-12-17-8-6-7-11-19(17)16-20;/h3-5,9-10,12-13,16,21H,6-8,11,14-15H2,1-2H3;1H |
InChI-Schlüssel |
OTVJJZXLJNYPLL-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)CCOC(C1=CC=CC=C1)C2=CC3=C(CCCC3)C=C2.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


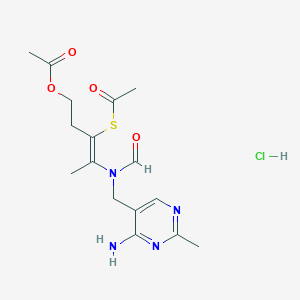
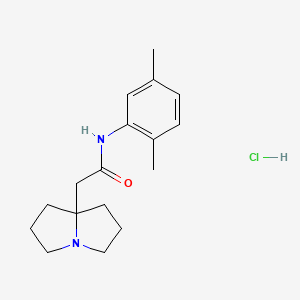
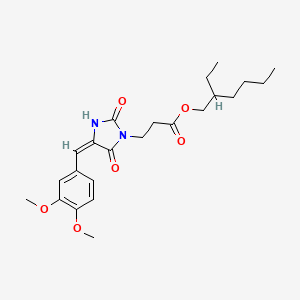
![N-[4-[[2-[2-(3-chloro-5-cyanobenzoyl)phenoxy]acetyl]amino]-3-methylphenyl]sulfonylpropanamide](/img/structure/B12768395.png)

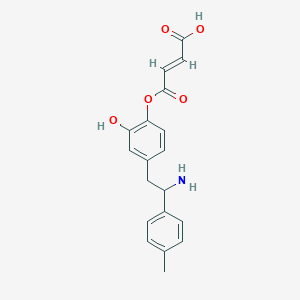
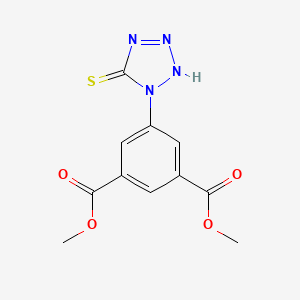
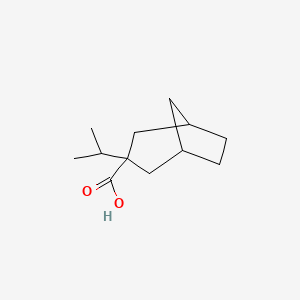
![5-[4-[2-(6-chloro-1H-indol-3-yl)ethyl]piperazin-1-yl]-2,3-dihydro-1,4-benzodioxine-8-carbonitrile](/img/structure/B12768418.png)
